tert-butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate
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Overview
Description
rac-tert-butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of pyrrolidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This step involves the cyclization of a suitable precursor to form the pyrrolidine ring.
Introduction of the morpholine ring: The morpholine ring is introduced through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol to form the desired compound.
Industrial Production Methods
Industrial production of rac-tert-butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate may involve optimization of the above synthetic route to improve yield and reduce production costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
rac-tert-butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-tert-butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and morpholine ring play crucial roles in its binding to target proteins and enzymes, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A related compound with a similar ester group but lacking the pyrrolidine and morpholine rings.
N-Boc-hydroxylamine: Contains a tert-butyl ester group but differs in the presence of a hydroxylamine group.
tert-Butyl-N-methylcarbamate: Similar ester group but with a different nitrogen-containing functional group.
Uniqueness
rac-tert-butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate is unique due to the combination of its pyrrolidine ring, morpholine ring, and tert-butyl ester group
Properties
Molecular Formula |
C13H24N2O4 |
---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
tert-butyl (3R,4R)-3-hydroxy-4-morpholin-4-ylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-8-10(11(16)9-15)14-4-6-18-7-5-14/h10-11,16H,4-9H2,1-3H3/t10-,11-/m1/s1 |
InChI Key |
HFGUEMVGIZKACW-GHMZBOCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)N2CCOCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)N2CCOCC2 |
Origin of Product |
United States |
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